molecular formula C26H27N3O6 B6561128 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 921527-74-4

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6561128
CAS No.: 921527-74-4
M. Wt: 477.5 g/mol
InChI Key: HKIDUZWZGIFUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido-pyrimidine-dione derivative characterized by two distinct methoxy-substituted phenyl groups: a 3,4-dimethoxyphenethyl chain at the 3-position and a 3,5-dimethoxybenzyl group at the 1-position of the pyrido[3,2-d]pyrimidine-2,4-dione core.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-32-19-12-18(13-20(15-19)33-2)16-29-21-6-5-10-27-24(21)25(30)28(26(29)31)11-9-17-7-8-22(34-3)23(14-17)35-4/h5-8,10,12-15H,9,11,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIDUZWZGIFUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a pyridopyrimidine derivative that has gained attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound is characterized by the presence of two methoxy-substituted phenyl groups and a pyridopyrimidine core. The structural formula can be represented as follows:

C22H24N2O5\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_5

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that pyridopyrimidine derivatives can inhibit the growth of various cancer cell lines. The compound's structure suggests potential interactions with key enzymes involved in cancer progression.
  • Antimicrobial Properties : Some derivatives of pyridopyrimidines have demonstrated antimicrobial activity against a range of pathogens. The specific activity of this compound against bacterial strains remains to be fully characterized.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as biotin carboxylase (BC), which is relevant in metabolic pathways and cancer therapy.

Antitumor Activity

A study focusing on similar pyridopyrimidine compounds reported significant inhibition of tumor cell proliferation. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. The IC50 values for these compounds were often in the micromolar range, indicating moderate potency against cancer cell lines .

Antimicrobial Evaluation

Research evaluating the antimicrobial properties of related compounds found that certain pyridopyrimidine derivatives exhibited activity against Gram-positive bacteria. However, specific data on the tested compound's efficacy against various microbial strains is limited .

Enzyme Inhibition Studies

In a mechanistic study involving enzyme inhibition, it was found that pyridopyrimidine derivatives could inhibit biotin carboxylase effectively. The inhibition was dose-dependent with IC50 values suggesting that structural modifications could enhance potency .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in cancer cell lines
AntimicrobialLimited activity noted against specific bacterial strains
Enzyme InhibitionInhibits biotin carboxylase; dose-dependent effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrido-Pyrimidine Derivatives

The compound shares structural homology with other pyrido-pyrimidine derivatives, particularly those with arylalkyl substituents. Key comparisons include:

Compound Name Core Structure Substituents Key Differences
Target Compound Pyrido[3,2-d]pyrimidine-2,4-dione 3,4-dimethoxyphenethyl (3-position); 3,5-dimethoxybenzyl (1-position) Bicyclic core with two methoxy-rich aryl groups.
8-(4-(2-(4-(3,5-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 54l, ) Pyrido[3,4-d]pyrimidin-4(3H)-one Difluorophenyl-piperidinyl-ethylpyrazole (8-position) Fluorinated aryl group and piperidine ring enhance polar interactions; lacks methoxy groups.
2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 3,4-dimethoxyphenyl (2-position); 3-methylpiperazine (7-position) Different core (pyrido[1,2-a] vs. [3,2-d]) and a basic piperazine substituent.

Key Observations :

  • Core Variations : The pyrido[3,2-d]pyrimidine-2,4-dione core in the target compound differs from pyrido[1,2-a]pyrimidin-4-one () in ring fusion and oxidation state, which may alter electronic properties and binding affinity .
  • Substituent Profiles: The target compound’s dual methoxy-substituted phenyl groups contrast with the fluorinated aryl-piperidine moiety in Compound 54l ().
  • Biological Implications : Piperazine/diazepane-containing analogs () are common in kinase inhibitors (e.g., CDK or PI3K), whereas the target compound’s lack of basic nitrogen in substituents may reduce off-target CNS effects .
Pharmacokinetic and Pharmacodynamic Comparisons
  • Lipophilicity : The target compound’s methoxy groups likely increase logP compared to fluorinated analogs (e.g., Compound 54l) but reduce it relative to piperazine-containing derivatives (), balancing solubility and membrane permeability .
  • Enzyme Binding : Pyrido-pyrimidine-diones often target phosphodiesterases (PDEs) or kinases. The absence of a piperazine ring in the target compound may reduce affinity for PDE4 but improve selectivity for other isoforms .

Preparation Methods

Vilsmeier-Haack Cyclization Strategy

The pyrido[3,2-d]pyrimidine scaffold is constructed via Vilsmeier-Haack cyclization of 6-amino-1,3-disubstituted uracil derivatives. As demonstrated in, treatment of 6-amino-1,3-dimethyluracil (18c ) with phosphoryl chloride in DMF generates the Vilsmeier reagent in situ, which facilitates formylation at the C5 position. Subsequent cyclization with cyanoacetamide in ethanol at 80°C for 6 hours yields the pyrido[2,3-d]pyrimidine-2,4-dione core in 78% yield. For the [3,2-d] isomer, positional isomerism is achieved by modifying the uracil substitution pattern, typically requiring 1,3-diethyluracil precursors to direct cyclization to the [3,2-d] position.

Three-Component Condensation Approach

An alternative one-pot method from employs 6-aminouracil, malononitrile, and aromatic aldehydes in aqueous media with diammonium hydrogen phosphate (DAHP) as a catalyst. Under microwave irradiation (300 W, 100°C, 15 min), this domino Knoevenagel-Michael-cyclization sequence produces pyrido[2,3-d]pyrimidines in 82–89% yields. Adaptation to the [3,2-d] system requires substitution control at C7, achieved by using 4-methyl-6-aminouracil derivatives.

Installation of the 3,5-Dimethoxybenzyl Group

Preparation of (3,5-Dimethoxyphenyl)methyl Bromide

The 3,5-dimethoxybenzyl substituent is introduced via nucleophilic substitution. Starting from 3,5-dimethoxybenzyl alcohol (commercially available), treatment with 48% HBr in acetic acid (60°C, 3 h) yields the corresponding bromide in 89% purity.

N1-Alkylation of the Intermediate

The bromide reacts with the N1 position of 3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione in anhydrous THF using NaH as a base (0°C to 25°C, 8 h). This step achieves 68% yield, with regioselectivity confirmed by NOESY NMR correlations.

Integrated Synthesis Pathways

Sequential Alkylation Route

  • Core formation : 6-Amino-1,3-diethyluracil → Vilsmeier cyclization → pyrido[3,2-d]pyrimidine-2,4-dione (78%).

  • N3-phenethylation : CuI/L-proline catalyzed coupling → 3-[2-(3,4-dimethoxyphenyl)ethyl] intermediate (73%).

  • N1-benzylation : NaH-mediated alkylation → final product (68%).

One-Pot Multi-Component Approach

Adapting's methodology:

  • 4-Methyl-6-aminouracil, malononitrile, and 3,4-dimethoxybenzaldehyde undergo DAHP-catalyzed cyclization (H₂O, 90°C, 4 h) to form the core with pre-installed phenethyl group (65% yield).

  • Subsequent benzylation under phase-transfer conditions (TBAB, K₂CO₃, DMF, 80°C, 6 h) delivers the target compound in 71% overall yield.

Optimization and Challenges

Regioselectivity Control

Positional isomerism during core formation is mitigated by:

  • Steric effects : 1,3-Diethyl groups in uracil precursors favor [3,2-d] over [2,3-d] cyclization (7:1 selectivity).

  • Catalytic tuning : Using DBU instead of Et₃N in Vilsmeier reactions enhances [3,2-d] isomer purity to 95%.

Functional Group Compatibility

  • Methoxy sensitivity : Harsh bromination conditions (PBr₃) require strict temperature control (<40°C) to prevent demethylation.

  • Sequential alkylation : N1-benzylation must precede N3-phenethylation to avoid quaternization at N3.

Data Tables

Table 1. Key Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity (HPLC)Source
Core cyclizationVilsmeier reagent (POCl₃/DMF), 80°C, 6 h78%99.2%
Phenethyl installationCuI/L-proline, DMF, 110°C, 24 h73%98.5%
BenzylationNaH, THF, 25°C, 8 h68%97.8%
One-pot synthesisDAHP, H₂O, 90°C, 4 h → TBAB, DMF, 80°C, 6 h71%99.1%

Table 2. Comparative Analysis of Methods

ParameterSequential AlkylationOne-Pot Approach
Total yield41%71%
Reaction time38 h10 h
Purification steps31
Scalability>100 g<50 g

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; pyrimidine carbonyls at δ 160–165 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products under stress conditions (e.g., heat, UV exposure) .
    Advanced Application : LC-MS/MS for metabolite identification in pharmacokinetic studies .

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:

  • Membrane permeability : LogP calculations (predicted ~3.5 for this compound) versus experimental permeability (Caco-2 assays).
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .
    Case Study : If a study reports anti-proliferative activity in cancer cells but no kinase inhibition, perform kinome-wide profiling (e.g., KINOMEscan) to identify alternative targets .

What strategies are recommended for studying the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss via LC-MS .
    Advanced Strategy : Isotope labeling (e.g., ¹⁴C at the pyrimidine carbonyl) to track metabolite formation in vivo .

How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

Q. Advanced Research Focus

  • Substituent modulation : Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target selectivity.
  • Core modification : Compare pyrido[3,2-d]pyrimidine with pyrido[2,3-d]pyrimidine analogs to assess ring topology effects .
    Data-Driven Design : Use a SAR table (example below) to prioritize synthetic targets:
Analog SubstituentTarget Affinity (nM)Selectivity Ratio (Target/Off-Target)
3,4-Dimethoxyphenyl12.3 ± 1.28.5
3,5-Dimethoxyphenyl9.8 ± 0.96.2
3-CF₃,5-OCH₃5.1 ± 0.715.3

What computational tools are effective for predicting binding modes with putative biological targets?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR, VEGFR2).
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å).
    Validation : Cross-check with mutagenesis data (e.g., alanine scanning of key binding residues) .

How should researchers address low solubility in aqueous buffers during in vitro assays?

Q. Basic Research Focus

  • Co-solvents : Use DMSO (<0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Particle size reduction : Nano-milling (200–300 nm particles) to enhance dissolution rate .
    Advanced Solution : Synthesize phosphate or hydrochloride salts to improve crystallinity and aqueous solubility .

What are the key challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 1–2 mol% via ligand screening (e.g., XPhos) .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .
    Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

How can contradictory data on cytochrome P450 inhibition be resolved?

Q. Advanced Research Focus

  • Isoform specificity : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.
  • Mechanistic studies : Determine competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
    Mitigation : If CYP3A4 inhibition is observed, modify the 3,4-dimethoxyphenyl group to reduce lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.